molecular formula C18H20N2O B11352798 2-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

2-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

Cat. No.: B11352798
M. Wt: 280.4 g/mol
InChI Key: HSWHFGGCMSMEQR-UHFFFAOYSA-N
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Description

2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with an ethylphenoxyethyl and a methyl group as substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the condensation of 4-ethylphenol with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization with o-phenylenediamine under acidic or basic conditions to yield the desired benzodiazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-4-14-8-10-15(11-9-14)21-13(3)18-19-16-7-5-6-12(2)17(16)20-18/h5-11,13H,4H2,1-3H3,(H,19,20)

InChI Key

HSWHFGGCMSMEQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NC3=C(C=CC=C3N2)C

Origin of Product

United States

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